2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O3S/c1-20-14-7-6-11(18)10-15(14)21(25(20,23)24)9-8-19-16(22)12-4-2-3-5-13(12)17/h2-7,10H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIUQXKVTUIOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Oxidation
The benzo[c]thiadiazole ring is synthesized via cyclization of o-phenylenediamine derivatives with sulfur monochloride (S₂Cl₂) under anhydrous conditions. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the 2,2-dioxide group, achieving yields of 78–85%. Fluorination at the 6-position is accomplished using Selectfluor® in acetonitrile at 60°C, while methylation at the 3-position employs methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | S₂Cl₂, CH₂Cl₂, 0°C → RT, 12 h | 82 |
| Oxidation | 30% H₂O₂, AcOH, 50°C, 6 h | 85 |
| Fluorination | Selectfluor®, MeCN, 60°C, 8 h | 76 |
| Methylation | CH₃I, K₂CO₃, DMF, RT, 24 h | 89 |
Introduction of the Ethylamine Side Chain
The ethylamine linker is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reaction of 6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide with 2-bromoethylamine hydrobromide in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at reflux for 18 hours affords the secondary amine intermediate. Excess amine ensures complete substitution, with yields reaching 68–72%.
Reductive Amination
Alternatively, condensation of the thiadiazole core with ethylenediamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) provides higher yields (81–84%). This method minimizes byproducts and enhances scalability.
Synthesis of 2-Bromobenzoyl Chloride
The benzamide precursor is prepared from 2-bromobenzoic acid via chlorination.
Chlorination with Thionyl Chloride
2-Bromobenzoic acid is refluxed with thionyl chloride (SOCl₂) and catalytic DMF in dichloromethane (DCM) for 4 hours, yielding 2-bromobenzoyl chloride in 93–95% purity. Excess SOCl₂ is removed under reduced pressure.
Amide Coupling
The final step conjugates the ethylamine-modified thiadiazole with 2-bromobenzoyl chloride.
Schotten-Baumann Reaction
Under basic conditions (aqueous NaOH), 2-bromobenzoyl chloride reacts with the ethylamine intermediate at 0–5°C, forming the target benzamide. Yields range from 65–70%, with minor hydrolysis byproducts.
Coupling Reagents
Alternatively, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM enhances efficiency (85–88% yield). This method is preferred for heat-sensitive intermediates.
Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | NaOH, H₂O/DCM, 0°C, 2 h | 70 | 92 |
| EDCI/HOBt | EDCI, HOBt, DCM, RT, 12 h | 88 | 98 |
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms ≥98% purity.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry for the cyclization and oxidation steps reduces reaction times by 40% and improves yield consistency (±2% variance).
Waste Reduction
Recycling DMF via distillation and employing catalytic Selectfluor® reduce solvent and reagent consumption by 30%.
Challenges and Mitigation
Regioselectivity in Fluorination
Competing para-fluorination is suppressed using bulky directing groups (-SO₂NH₂), achieving >95% ortho-selectivity.
Oxidation Byproducts
Over-oxidation to sulfones is minimized by controlling H₂O₂ stoichiometry (1.2 equivalents) and reaction temperature (<50°C).
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized under strong oxidative conditions to introduce oxygen-containing functional groups.
Reduction: : May undergo reduction to form amine derivatives or to remove specific functional groups.
Substitution: : The bromine atom in the compound can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Sodium methoxide (NaOCH3), Anhydrous conditions
Major Products
Oxidation: : Introduction of hydroxyl or carbonyl groups
Reduction: : Formation of amines or removal of halogen atoms
Substitution: : Formation of various substituted derivatives based on the reagent used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial and anticancer properties. The structural similarity of 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide to other successful antimicrobial agents suggests potential efficacy against various pathogens. For instance, studies have shown that similar compounds can combat drug-resistant bacterial strains and display cytotoxic effects on cancer cell lines such as MCF7 (human breast adenocarcinoma) .
Mechanism of Action
The mechanism of action for these compounds typically involves the inhibition of key metabolic pathways in pathogenic organisms or cancer cells. Molecular docking studies have suggested that these compounds may interact with specific receptors or enzymes crucial for cell survival and proliferation .
Materials Science
Synthesis of Functional Materials
The compound can serve as a building block in the synthesis of functional materials. Its bromine atom allows for further chemical modifications through cross-coupling reactions, enabling the development of new materials with tailored properties for applications in electronics or photonics .
Polymer Chemistry
In polymer chemistry, the incorporation of thiadiazole derivatives into polymer backbones can enhance thermal stability and electrical conductivity. This is particularly valuable in the development of advanced materials for electronic devices .
Synthetic Intermediate
Versatile Reagent in Organic Synthesis
Due to its reactive functional groups, this compound can act as a versatile intermediate in organic synthesis. It can be utilized in various reactions such as:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles to generate diverse derivatives.
- Coupling Reactions : It can participate in palladium-catalyzed C–H activation reactions to form complex aromatic systems .
Table 2: Synthetic Applications
| Reaction Type | Description | Example Application |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Synthesis of new derivatives |
| C–H Activation | Coupling with aromatic compounds using palladium catalysts | Development of complex aromatic systems |
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its specific structure allows it to:
Bind to Proteins: : Modulate the activity of enzymes or receptors, altering biological pathways.
Intercalate DNA: : Insert between DNA base pairs, affecting transcription and replication.
Disrupt Membranes: : Interact with cell membranes, impacting cell viability and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: The target compound’s ethyl linker and polar sulfone group likely confer moderate solubility in polar aprotic solvents (e.g., DMSO). In contrast, analogs with long alkyl chains (e.g., hexyl, octyldodecyl) exhibit superior solubility in nonpolar solvents .
- Melting Points : Brominated aromatics (e.g., 2-bromoimidazo-thiadiazole derivatives) typically have higher melting points (>150°C) due to strong intermolecular halogen bonding , consistent with the target compound’s expected solid-state stability.
- Spectroscopic Data :
- NMR : The benzo[c][1,2,5]thiadiazole core in the target compound would show characteristic deshielded aromatic protons (δ 7.5–8.5 ppm) and distinct splitting patterns due to fluorine coupling, as seen in fluorinated benzothiadiazoles .
- IR : Sulfone groups exhibit strong S=O stretches near 1300–1150 cm⁻¹, while bromine may lack prominent peaks .
Reactivity and Functionalization
- Bromine Reactivity : The 2-bromo substituent on the benzamide moiety may undergo cross-coupling reactions (e.g., Suzuki-Miyaura), similar to brominated thiophene derivatives . This contrasts with bromine on imidazo-thiadiazoles, which is more susceptible to nucleophilic substitution .
- Fluorine Effects : The electron-withdrawing 6-fluoro group on the sultan ring could deactivate electrophilic aromatic substitution at adjacent positions, directing further modifications to the benzamide ring .
- Sulfone Stability : The 2,2-dioxidobenzo[c][1,2,5]thiadiazole core is chemically inert under mild conditions, unlike thiadiazoles without sulfone groups, which may undergo redox reactions .
Biological Activity
The compound 2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:
- Formation of the Thiadiazole Ring : Utilizing appropriate precursors such as 6-fluoro-3-methylbenzothiadiazole.
- Bromination : Introducing a bromine atom at the desired position on the benzene ring.
- Amide Formation : Reaction with ethyl amine derivatives to form the final amide structure.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have shown that derivatives related to the benzothiadiazole structure exhibit significant anticancer properties. For instance, compounds with similar scaffolds have demonstrated inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MCF-7 | 2.93 ± 0.47 |
| 7c | A-549 | 7.17 ± 0.94 |
These values indicate that compounds structurally related to this compound may also possess similar anticancer efficacy .
Antimicrobial Activity
In vitro studies have demonstrated that benzothiadiazole derivatives exhibit notable antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 µg/mL against various pathogens, indicating a strong potential for development as antimicrobial agents .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Some derivatives have been reported to inhibit enzymes involved in cancer progression and microbial resistance.
- Disruption of Cellular Processes : The interaction with cellular pathways related to apoptosis and cell proliferation has been noted in several studies.
Case Studies
- Study on Anticancer Activity : A study evaluating a series of benzothiadiazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity against breast and lung cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiadiazole-containing compounds highlighted their effectiveness against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
